molecular formula C12H11N3O4S B5186948 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide

3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B5186948
M. Wt: 293.30 g/mol
InChI Key: TXDLKPNUCIACMU-UHFFFAOYSA-N
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Description

3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing cell cycle arrest. It may also inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial survival.
Biochemical and Physiological Effects
3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its potent antitumor and antibacterial activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, it may be useful to investigate its potential applications in other disease areas, such as inflammatory and autoimmune diseases. Finally, it may be valuable to explore its use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder with a melting point of 152-154°C.

Scientific Research Applications

3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-15(17)11-5-3-6-12(8-11)20(18,19)14-9-10-4-1-2-7-13-10/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDLKPNUCIACMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319733
Record name 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide

CAS RN

309726-30-5
Record name 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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